molecular formula C14H22O4 B2989517 Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester CAS No. 3068-03-9

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester

Cat. No.: B2989517
CAS No.: 3068-03-9
M. Wt: 254.326
InChI Key: ZBJLWSVNFCKFTB-UHFFFAOYSA-N
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Scientific Research Applications

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester typically involves the esterification of decahydro-1,4-naphthalenedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester groups in the compound can undergo hydrolysis in biological environments, releasing the active drug molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester is unique due to its decahydro structure, which imparts greater stability and flexibility compared to its aromatic counterparts. This makes it particularly useful in applications requiring high-performance materials .

Properties

IUPAC Name

dimethyl 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJLWSVNFCKFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C2C1CCCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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